

# Spectroscopic Profile of Methyl 4-methyl-3-oxopentanoate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: **Methyl 4-methyl-3-oxopentanoate**

Cat. No.: **B109357**

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 4-methyl-3-oxopentanoate** (CAS No. 42558-54-3), a key intermediate in various chemical syntheses. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols relevant for the acquisition of such spectra. The information herein is intended to support researchers in compound identification, purity assessment, and structural elucidation.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Methyl 4-methyl-3-oxopentanoate**. It is important to note that while spectral data for this compound are available in databases such as SpectraBase, direct numerical peak lists are not always publicly accessible. The data presented here are compiled from available spectral images and predictive models.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.7	s	3H	O-CH <sub>3</sub>
~3.5	s	2H	-C(=O)-CH <sub>2</sub> -C(=O)-
~2.8	sept	1H	-CH-(CH <sub>3</sub> ) <sub>2</sub>
~1.1	d	6H	-CH-(CH <sub>3</sub> ) <sub>2</sub>

<sup>13</sup>C NMR (Carbon-13 NMR) Data[1]

Chemical Shift (ppm)	Assignment
~205	C=O (ketone)
~167	C=O (ester)
~52	O-CH <sub>3</sub>
~49	-C(=O)-CH <sub>2</sub> -C(=O)-
~41	-CH-(CH <sub>3</sub> ) <sub>2</sub>
~18	-CH-(CH <sub>3</sub> ) <sub>2</sub>

## Infrared (IR) Spectroscopy

FTIR Spectroscopy Data (Neat)[1]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2970	Strong	C-H stretch (alkane)
~1745	Strong	C=O stretch (ester)
~1715	Strong	C=O stretch (ketone)
~1465	Medium	C-H bend (alkane)
~1150	Strong	C-O stretch (ester)

## Mass Spectrometry (MS)

GC-MS Data[\[1\]](#)

Mass-to-Charge Ratio (m/z)	Relative Abundance	Proposed Fragment
144	Low	[M] <sup>+</sup> (Molecular Ion)
113	Moderate	[M - OCH <sub>3</sub> ] <sup>+</sup>
85	High	[CH(CH <sub>3</sub> ) <sub>2</sub> CO] <sup>+</sup>
71	Moderate	[M - COOCH <sub>3</sub> - CH <sub>2</sub> ] <sup>+</sup>
59	Moderate	[COOCH <sub>3</sub> ] <sup>+</sup>
43	Very High	[CH(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup> (Base Peak)

## Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard practices in spectroscopic analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### Sample Preparation:

- Approximately 5-10 mg of **Methyl 4-methyl-3-oxopentanoate** is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>).
- The solution is transferred to a clean, dry 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (0 ppm).

### Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

- Technique:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired at room temperature.
- $^1\text{H}$  NMR: Standard pulse sequences are used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds.
- $^{13}\text{C}$  NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## Fourier-Transform Infrared (FTIR) Spectroscopy

### Sample Preparation:

- For a neat liquid sample like **Methyl 4-methyl-3-oxopentanoate**, a thin film is prepared between two salt plates (e.g., NaCl or KBr).
- A single drop of the liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid into a uniform film.

### Data Acquisition:

- Instrument: A Fourier-Transform Infrared Spectrometer.
- Technique: The spectrum is recorded in transmission mode.
- Parameters: A typical spectral range is  $4000\text{-}400\text{ cm}^{-1}$ . A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum. Multiple scans are averaged to improve the signal-to-noise ratio.

## Gas Chromatography-Mass Spectrometry (GC-MS)

### Sample Preparation:

- A dilute solution of **Methyl 4-methyl-3-oxopentanoate** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100  $\mu\text{g/mL}$ .

- The solution is filtered to remove any particulate matter.

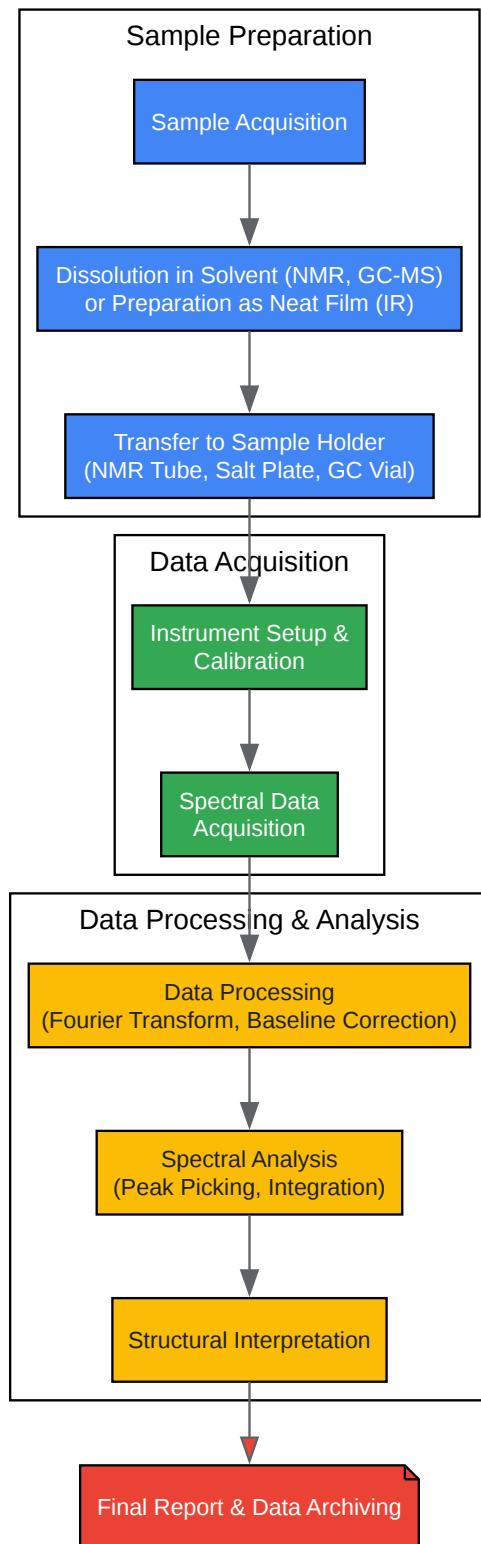
#### Data Acquisition:

- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.
- GC Conditions:
  - Injection: A small volume (typically 1  $\mu$ L) of the sample solution is injected into the heated inlet of the GC.
  - Column: A capillary column suitable for separating moderately polar compounds (e.g., a DB-5ms or equivalent).
  - Oven Program: A temperature gradient is used to elute the compound, for example, starting at 50°C and ramping up to 250°C.
- MS Conditions:
  - Ionization: Electron Ionization (EI) at a standard energy of 70 eV.
  - Mass Analyzer: A quadrupole or ion trap analyzer is used to scan a mass range of, for example, 40-400 m/z.

## Visualizations

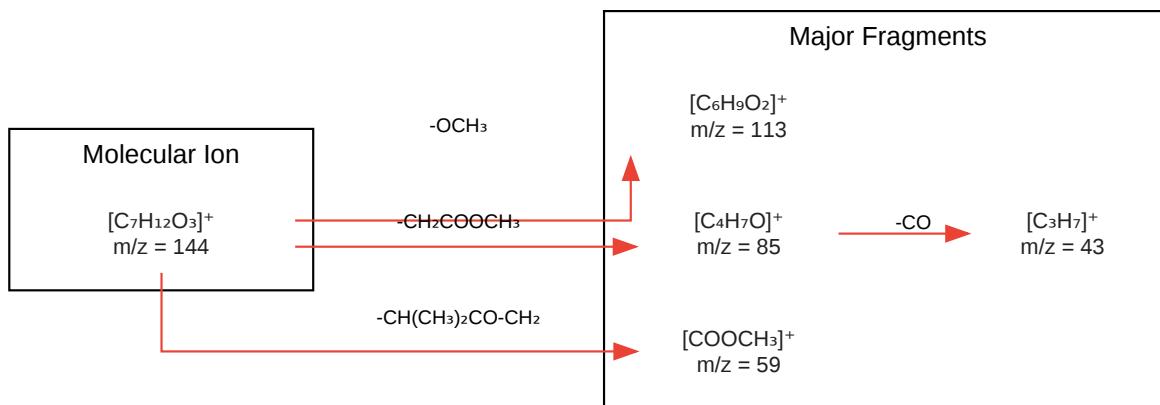
The following diagrams illustrate the logical workflow of spectroscopic analysis and the predicted fragmentation pathway of **Methyl 4-methyl-3-oxopentanoate**.

## General Spectroscopic Analysis Workflow

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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

## Predicted Mass Spectrometry Fragmentation of Methyl 4-methyl-3-oxopentanoate

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Caption: Predicted fragmentation pathway of **Methyl 4-methyl-3-oxopentanoate** in MS.

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## References

- 1. Methyl 4-methyl-3-oxopentanoate | C7H12O3 | CID 2759969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 4-methyl-3-oxopentanoate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b109357#spectroscopic-data-of-methyl-4-methyl-3-oxopentanoate-nmr-ir-ms>

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